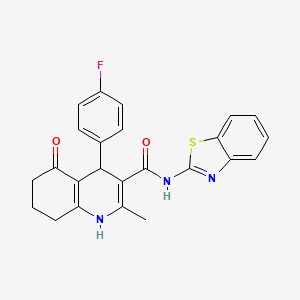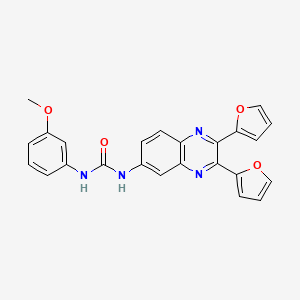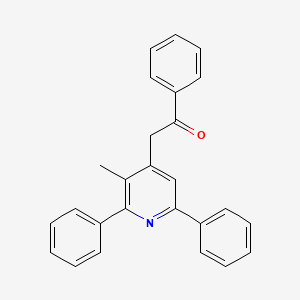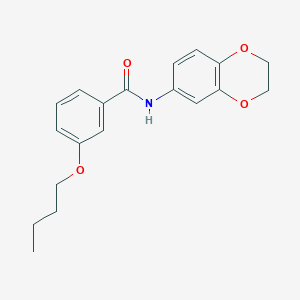![molecular formula C21H19N3O3 B5078246 2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5078246.png)
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core with phenoxyacetyl and pyridinylmethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzamide to form 2-[(2-phenoxyacetyl)amino]benzamide.
N-Alkylation: Finally, the 2-[(2-phenoxyacetyl)amino]benzamide is alkylated with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxyacetyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyacetyl group would yield phenoxyacetic acid derivatives, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-phenoxyacetyl)amino]benzoic acid
- N-(pyridin-3-ylmethyl)benzamide
- Phenoxyacetic acid derivatives
Uniqueness
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of its phenoxyacetyl and pyridinylmethyl substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)21(26)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERWUCQGHKZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B5078184.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5078194.png)
amine](/img/structure/B5078196.png)
![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5078203.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5078213.png)




![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5078256.png)
![4,6-dimethyl-2-(octylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5078264.png)
![N-[(4-fluorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5078273.png)
![2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate](/img/structure/B5078279.png)
